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Compound of Interest

Compound Name: 2,4-Diaminobenzenesulfonic acid

Cat. No.: B1205823 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
diaminobenzenesulfonic acid (CAS No: 88-63-1), a key intermediate in the synthesis of dyes

and pharmaceuticals.[1][2] The document details available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside generalized

experimental protocols for these analytical techniques.

Core Spectroscopic Data
The following sections summarize the available quantitative spectroscopic data for 2,4-
diaminobenzenesulfonic acid. The data has been compiled from various chemical databases

and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 2,4-diaminobenzenesulfonic acid, both ¹H and ¹³C NMR provide characteristic signals

corresponding to its aromatic structure.

¹H NMR Data (Predicted)
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While specific experimental ¹H NMR data with precise chemical shifts and coupling constants

for 2,4-diaminobenzenesulfonic acid is not readily available in the public domain, the

aromatic region is expected to show a complex splitting pattern for the three protons on the

benzene ring. The electron-donating amino groups and the electron-withdrawing sulfonic acid

group influence the chemical shifts of these protons.

Proton Type Predicted Chemical Shift (δ) ppm

Aromatic Protons 6.5 - 7.5

¹³C NMR Data

A ¹³C NMR spectrum for 2,4-diaminobenzenesulfonic acid is available in the PubChem

database.[3] The spectrum shows six distinct signals for the aromatic carbons, as expected.

The carbons attached to the amino groups are shifted upfield, while the carbon bearing the

sulfonic acid group is shifted downfield.

Carbon Atom Reported Chemical Shift (δ) ppm

C1 Data not available

C2 Data not available

C3 Data not available

C4 Data not available

C5 Data not available

C6 Data not available

Note: While a ¹³C NMR spectrum is indexed in PubChem, a detailed peak list with assignments

is not provided in the available search results.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule. The

IR spectrum of 2,4-diaminobenzenesulfonic acid displays characteristic absorption bands for
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the amino and sulfonic acid groups. The data presented below is consistent with spectra

obtained using a KBr-pellet technique on a Bruker IFS 85 instrument.[3]

Frequency (cm⁻¹) Vibrational Mode Functional Group

3500 - 3300 N-H stretching Primary Amine (-NH₂)

~1170 Asymmetric S=O stretching Sulfonic Acid (-SO₃H)

~1030 Symmetric S=O stretching Sulfonic Acid (-SO₃H)

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

2,4-Diaminobenzenesulfonic acid exhibits a maximum absorption in the UV region.

Parameter Value

λmax ~270 nm

Solvent Not specified

Molar Absorptivity (ε) Not specified

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid

aromatic compounds like 2,4-diaminobenzenesulfonic acid.

NMR Spectroscopy (General Protocol)
Sample Preparation:

Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, D₂O).

Ensure the sample is fully dissolved. If necessary, gentle heating or sonication can be

applied.
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Filter the solution if any particulate matter is present.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency

(e.g., 400 MHz for ¹H).

Use standard acquisition parameters. For ¹³C NMR, a larger number of scans may be

required to achieve an adequate signal-to-noise ratio.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy (KBr Pellet Method)
Sample Preparation:

Grind 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.

Thoroughly mix the sample and KBr by grinding.

Transfer the mixture to a pellet-pressing die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Collect a background spectrum of a blank KBr pellet to subtract atmospheric and

instrumental interferences.

UV-Vis Spectroscopy (General Protocol)
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Sample Preparation:

Prepare a stock solution of the sample in a suitable UV-transparent solvent (e.g., water,

methanol, or ethanol).

Prepare a series of dilutions from the stock solution to determine the optimal concentration

for measurement (typically resulting in an absorbance between 0.1 and 1.0).

Data Acquisition:

Use a dual-beam UV-Vis spectrophotometer.

Fill a quartz cuvette with the solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.

Scan the sample over the desired wavelength range (e.g., 200-800 nm) to identify the

wavelength of maximum absorbance (λmax).

Logical Workflow
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General Workflow for Spectroscopic Analysis of 2,4-Diaminobenzenesulfonic Acid

Sample Preparation

Spectroscopic Analysis

Data Interpretation

2,4-Diaminobenzenesulfonic Acid (Solid)

Dissolve in Deuterated Solvent Grind with KBr Dissolve in UV-Vis Grade Solvent

NMR Spectrometer FT-IR Spectrometer UV-Vis Spectrophotometer

1H & 13C NMR Spectra
(Chemical Shifts, Coupling)

IR Spectrum
(Functional Group Identification)

UV-Vis Spectrum
(λmax Determination)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2,4-Diaminobenzenesulfonic
acid.

Signaling Pathways and Biological Activity
A review of the available scientific literature did not yield direct evidence of the involvement of

2,4-diaminobenzenesulfonic acid in specific biological signaling pathways. Its primary

documented applications are as a chemical intermediate.[1][2] Further research would be

required to explore its potential biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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